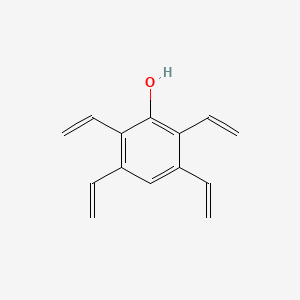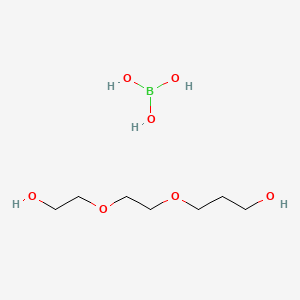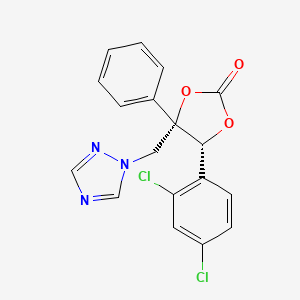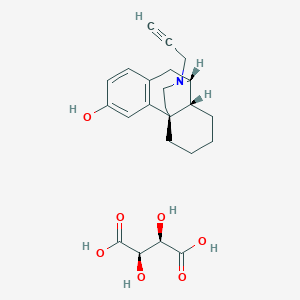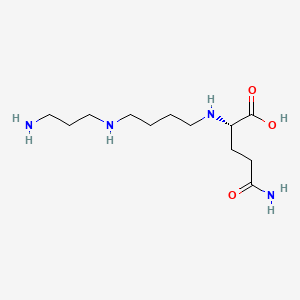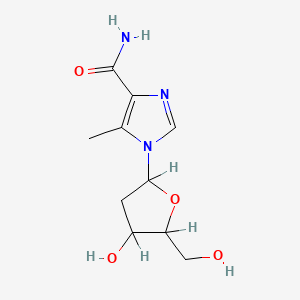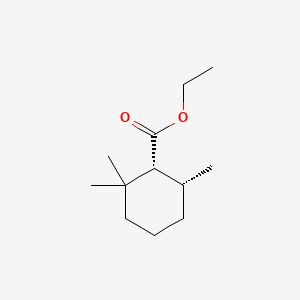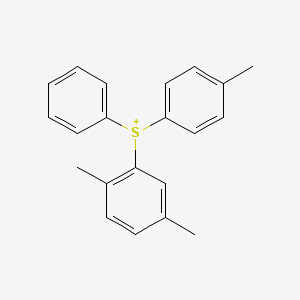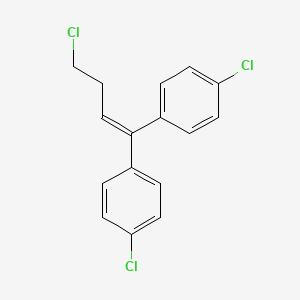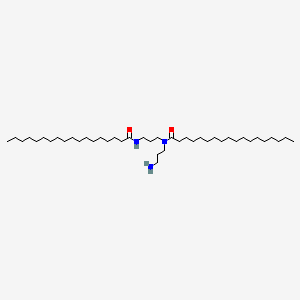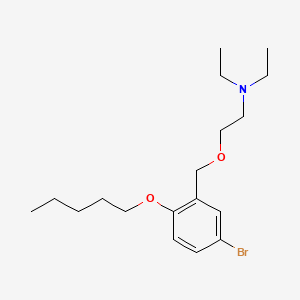
Triethylamine, 2-(5-bromo-2-pentyloxybenzyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethylamine, 2-(5-bromo-2-pentyloxybenzyloxy)- is a chemical compound with the molecular formula C18H30BrNO2 and a molecular weight of 372.34 g/mol . This compound is characterized by the presence of a triethylamine group attached to a benzyloxy moiety, which is further substituted with a bromine atom and a pentyloxy group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triethylamine, 2-(5-bromo-2-pentyloxybenzyloxy)- can be achieved through a multi-step process involving the following key steps:
Etherification: The attachment of the pentyloxy group to the benzyloxy moiety.
Amine Substitution: The final step involves the substitution of the triethylamine group.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Triethylamine, 2-(5-bromo-2-pentyloxybenzyloxy)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide and sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules.
Applications De Recherche Scientifique
Triethylamine, 2-(5-bromo-2-pentyloxybenzyloxy)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical compounds.
Biology: Employed in the study of biological pathways and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Triethylamine, 2-(5-bromo-2-pentyloxybenzyloxy)- involves its interaction with specific molecular targets and pathways. The triethylamine group can act as a base, facilitating various chemical reactions. The bromine and pentyloxy groups can participate in interactions with biological molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylamine: A simpler compound with similar basic properties but lacking the bromine and pentyloxy substitutions.
Diethylamine: Another amine with similar reactivity but different structural features.
Trimethylamine: A related compound with different alkyl groups attached to the nitrogen atom.
Uniqueness
Triethylamine, 2-(5-bromo-2-pentyloxybenzyloxy)- is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of the bromine and pentyloxy groups allows for unique interactions and reactivity compared to other similar amines.
Propriétés
Numéro CAS |
109965-82-4 |
|---|---|
Formule moléculaire |
C18H30BrNO2 |
Poids moléculaire |
372.3 g/mol |
Nom IUPAC |
2-[(5-bromo-2-pentoxyphenyl)methoxy]-N,N-diethylethanamine |
InChI |
InChI=1S/C18H30BrNO2/c1-4-7-8-12-22-18-10-9-17(19)14-16(18)15-21-13-11-20(5-2)6-3/h9-10,14H,4-8,11-13,15H2,1-3H3 |
Clé InChI |
OKLNKVUJLBLOSU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=C(C=C(C=C1)Br)COCCN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


